1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a methoxyphenyl group, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the subsequent attachment of the methoxyphenyl and thiophene groups. One common approach involves the cyclopropanation of an appropriate alkene precursor, followed by functionalization with the methoxyphenyl and thiophene groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or gold complexes, and may involve high temperatures and pressures to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or the thiophene groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction of the cyclopropane ring can lead to ring-opened products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism by which 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropane ring and thiophene groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-N-(thiophen-2-yl)methylcyclopropanecarboxamide
- 1-(2-methoxyphenyl)-N-(thiophen-3-yl)methylcyclopropanecarboxamide
- 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxylate
Uniqueness
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide is unique due to the presence of both thiophen-2-yl and thiophen-3-yl groups, which may confer distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-23-16-6-3-2-5-15(16)20(9-10-20)19(22)21-18(14-8-12-24-13-14)17-7-4-11-25-17/h2-8,11-13,18H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFCEBDXBGBGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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